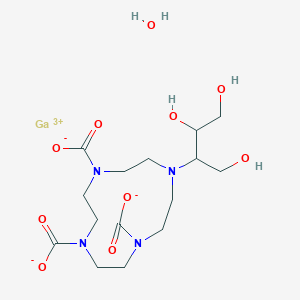

GadobutrolMonohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gadobutrol Monohydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is known for its high stability and effectiveness in enhancing the contrast of images, making it easier to detect and visualize lesions and abnormal vascularity in various body regions . Gadobutrol Monohydrate is marketed under several brand names, including Gadovist and Gadavist .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gadobutrol Monohydrate involves the formation of a gadolinium complex with a macrocyclic ligand. The process typically includes the following steps:

Formation of the Macrocyclic Ligand: The ligand, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is synthesized through a series of organic reactions.

Complexation with Gadolinium: The ligand is then reacted with gadolinium chloride in the presence of a base to form the gadolinium complex.

Industrial Production Methods: Industrial production of Gadobutrol Monohydrate involves a simplified process that omits the purification of intermediates and uses in-situ complexation. This method enhances yield and reduces production costs .

Análisis De Reacciones Químicas

Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Gadolinium chloride, macrocyclic ligand, base (e.g., sodium hydroxide).

Conditions: Aqueous solution, controlled temperature, and pH.

Major Products: The primary product of these reactions is the gadolinium complex, Gadobutrol Monohydrate, which is used as a contrast agent in MRI .

Aplicaciones Científicas De Investigación

Gadobutrol Monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying the behavior of gadolinium-based contrast agents.

Biology: Helps in visualizing biological structures and processes in living organisms through MRI.

Medicine: Widely used in diagnostic imaging to enhance the contrast of MRI scans, aiding in the detection of tumors, vascular diseases, and other abnormalities

Industry: Employed in the development and testing of new MRI technologies and contrast agents.

Mecanismo De Acción

Gadobutrol Monohydrate works by altering the magnetic properties of nearby water molecules, enhancing the contrast of MRI images. The gadolinium ion in the complex has a high magnetic moment, which induces local magnetic field inhomogeneities. This results in variations in the radiofrequency signal intensity, allowing for better visualization of normal and pathological tissues .

Comparación Con Compuestos Similares

Gadoterate Meglumine: Another gadolinium-based contrast agent with similar applications but different chemical structure.

Gadoteridol: Used for similar diagnostic purposes but has different pharmacokinetic properties.

Uniqueness of Gadobutrol Monohydrate: Gadobutrol Monohydrate is unique due to its high stability and concentration, which allows for a lower injection volume and improved image enhancement. It also has a lower risk of nephrogenic systemic fibrosis compared to some other gadolinium-based contrast agents .

Propiedades

Fórmula molecular |

C15H27GaN4O10 |

|---|---|

Peso molecular |

493.12 g/mol |

Nombre IUPAC |

gallium;10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate;hydrate |

InChI |

InChI=1S/C15H28N4O9.Ga.H2O/c20-9-11(12(22)10-21)16-1-3-17(13(23)24)5-7-19(15(27)28)8-6-18(4-2-16)14(25)26;;/h11-12,20-22H,1-10H2,(H,23,24)(H,25,26)(H,27,28);;1H2/q;+3;/p-3 |

Clave InChI |

IVQJIWZKJPNKJS-UHFFFAOYSA-K |

SMILES canónico |

C1CN(CCN(CCN(CCN1C(CO)C(CO)O)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Ga+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)

![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)

![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)

![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)

![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)

![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)